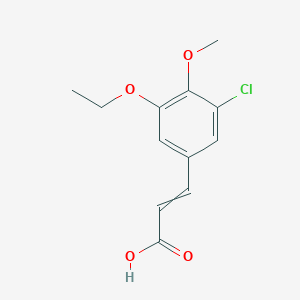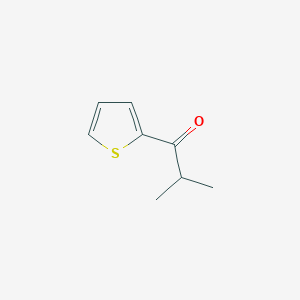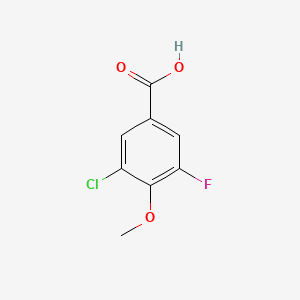
2,8-二溴二苯并噻吩 5,5-二氧化物
概述
描述
2,8-Dibromodibenzothiophene 5,5-dioxide is a chemical compound with the molecular formula C12H6Br2O2S. It is a derivative of dibenzothiophene, where two bromine atoms are substituted at the 2 and 8 positions, and the sulfur atom is oxidized to form a sulfone group. This compound is known for its applications in organic synthesis and material science, particularly in the development of organic electronic devices.
科学研究应用
2,8-Dibromodibenzothiophene 5,5-dioxide has a wide range of applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Perovskite Solar Cells: The compound has been used to improve the efficiency and stability of tin-based perovskite solar cells.
Material Science: Its derivatives are employed in the development of high-mobility semiconductors and other advanced materials.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
作用机制
Target of Action
It is known to be used as an organic synthesis intermediate and a pharmaceutical intermediate , suggesting that it may interact with various biological targets depending on the specific context.
Mode of Action
As an intermediate in organic synthesis and pharmaceutical production, its mode of action would likely depend on the specific reactions it is involved in and the final products it is used to produce .
Pharmacokinetics
As a chemical intermediate, its bioavailability would likely depend on the specific compounds it is used to synthesize .
Result of Action
As an intermediate in organic synthesis and pharmaceutical production, its effects would likely depend on the specific reactions it is involved in and the final products it is used to produce .
Action Environment
As an intermediate in organic synthesis and pharmaceutical production, these factors would likely depend on the specific context .
生化分析
Biochemical Properties
2,8-Dibromodibenzothiophene 5,5-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby modulating the cellular redox state. The compound also interacts with proteins involved in cell signaling pathways, affecting their activity and function. These interactions are crucial for understanding the compound’s potential therapeutic applications and its impact on cellular processes .
Cellular Effects
The effects of 2,8-Dibromodibenzothiophene 5,5-dioxide on cells are diverse and depend on the cell type and concentration of the compound. In some cell types, it has been shown to induce apoptosis, a process of programmed cell death, by activating specific signaling pathways. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins. This modulation can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2,8-Dibromodibenzothiophene 5,5-dioxide exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. For example, the compound has been found to inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, it can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dibromodibenzothiophene 5,5-dioxide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of 2,8-Dibromodibenzothiophene 5,5-dioxide vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing oxidative stress and inflammation. At high doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing adverse effects .
Metabolic Pathways
2,8-Dibromodibenzothiophene 5,5-dioxide is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and alter the levels of various metabolites. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 2,8-Dibromodibenzothiophene 5,5-dioxide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and therapeutic potential .
Subcellular Localization
2,8-Dibromodibenzothiophene 5,5-dioxide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is important for understanding the compound’s mechanism of action and its effects on cellular processes .
准备方法
2,8-Dibromodibenzothiophene 5,5-dioxide can be synthesized through a multi-step process. The initial step involves the bromination of dibenzothiophene using bromine in chloroform to yield 2,8-dibromodibenzothiophene . This intermediate is then oxidized using dihydrogen peroxide in acetic acid to produce 2,8-dibromodibenzothiophene 5,5-dioxide . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high purity and yield.
化学反应分析
2,8-Dibromodibenzothiophene 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound itself is an oxidized form of dibenzothiophene.
Coupling Reactions: The bromine atoms facilitate coupling reactions, making it a useful building block for synthesizing more complex molecules.
Common reagents used in these reactions include palladium catalysts, bromine, and dihydrogen peroxide. The major products formed depend on the specific substitution or coupling reactions performed.
相似化合物的比较
2,8-Dibromodibenzothiophene 5,5-dioxide can be compared with other similar compounds such as:
2,8-Dibromodibenzothiophene: Lacks the sulfone group, making it less oxidized and potentially less reactive in certain applications.
Dibenzothiophene Sulfone: Similar in structure but without the bromine atoms, which limits its use in coupling reactions.
3,7-Dibromodibenzothiophene 5,5-dioxide: A regioisomer with bromine atoms at different positions, which may result in different reactivity and properties.
The uniqueness of 2,8-dibromodibenzothiophene 5,5-dioxide lies in its specific substitution pattern and oxidation state, which confer distinct electronic properties and reactivity, making it valuable for various advanced applications.
属性
IUPAC Name |
2,8-dibromodibenzothiophene 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2O2S/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)17(11,15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGCKZCEDNBNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,4-DICHLORO-N'-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B1350860.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1350864.png)
![2-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B1350865.png)







![2-[(4-Tert-butylbenzoyl)amino]-4-(methylthio)butanoic acid](/img/structure/B1350888.png)
